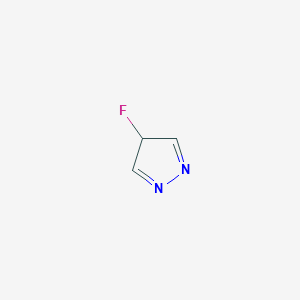
4-Fluoro-4H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4H-pyrazole is a fluorinated derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4H-pyrazole typically involves the fluorination of pyrazole derivatives. One common method is the reaction of 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), a highly reactive electrophilic fluorinating agent . This reaction is usually carried out in acetonitrile under microwave irradiation at 90°C for 15 minutes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Fluoro-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can produce pyrazole oxides, while substitution reactions can yield various substituted pyrazoles .
科学的研究の応用
4-Fluoro-4H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-fluoro-4H-pyrazole involves its interaction with specific molecular targets. The fluorine atom at the 4-position enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target .
類似化合物との比較
4,4-Difluoro-4H-pyrazole: This compound has two fluorine atoms at the 4-position, which significantly increases its reactivity compared to 4-fluoro-4H-pyrazole.
4-Methyl-4H-pyrazole: The presence of a methyl group instead of a fluorine atom results in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The single fluorine atom provides sufficient electron-withdrawing effects to enhance reactivity without compromising stability, making it suitable for various applications .
生物活性
4-Fluoro-4H-pyrazole is a derivative of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring with a fluorine atom at the 4-position. This modification plays a crucial role in enhancing the compound's biological properties. Various synthetic routes have been developed for its preparation, often involving reactions such as cyclization and electrophilic fluorination.
Table 1: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization | Reaction of hydrazine with 1,3-diketones | 70-85% |
| Electrophilic fluorination | Use of Selectfluor® or fluorine gas | 60-75% |
| Diels-Alder reaction | Reactivity with dienophiles | Variable |
Anti-inflammatory Activity
Recent studies have demonstrated that this compound derivatives possess significant anti-inflammatory properties. For instance, a series of fluorinated pyrazoles were tested using the carrageenan-induced paw edema model in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Study:
In one study, compound 5f exhibited the highest anti-inflammatory activity with an inhibition percentage similar to diclofenac at equivalent doses. The structure-activity relationship (SAR) indicated that the presence of fluorine enhances anti-inflammatory effects by modulating the compound's interaction with inflammatory mediators .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. A notable study reported that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus effectively at concentrations as low as 40 µg/mL .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 40 µg/mL |
| 4b | S. aureus | 30 µg/mL |
| 5f | Aspergillus niger | 20 µg/mL |
Antitumor Activity
Research has also indicated that some pyrazole derivatives exhibit antitumor activity. For example, compounds derived from this compound have shown efficacy in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression .
Case Study:
A derivative tested against various cancer cell lines demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating its potential as an anticancer agent .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine atom is believed to enhance the lipophilicity and metabolic stability of the compound, facilitating better interaction with enzymes and receptors involved in inflammation and microbial resistance.
特性
CAS番号 |
921604-88-8 |
|---|---|
分子式 |
C3H3FN2 |
分子量 |
86.07 g/mol |
IUPAC名 |
4-fluoro-4H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-3H |
InChIキー |
QUTYCWVGXANJLJ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=CC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















